N-Acetyl Tizanidine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

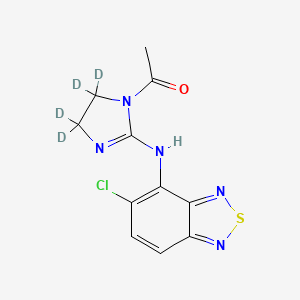

2D Structure

3D Structure

Properties

IUPAC Name |

1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,4,5,5-tetradeuterioimidazol-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN5OS/c1-6(18)17-5-4-13-11(17)14-9-7(12)2-3-8-10(9)16-19-15-8/h2-3H,4-5H2,1H3,(H,13,14)/i4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGDKTHDTLEUQJ-CQOLUAMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN=C1NC2=C(C=CC3=NSN=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(=N1)NC2=C(C=CC3=NSN=C32)Cl)C(=O)C)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Acetyl Tizanidine-d4 for Researchers and Drug Development Professionals

Introduction: N-Acetyl Tizanidine-d4 is a deuterated, stable isotope-labeled analog of N-Acetyl Tizanidine, which is a metabolite of the centrally acting α2-adrenergic agonist, Tizanidine. Due to its isotopic labeling, this compound serves as an ideal internal standard for the quantitative analysis of Tizanidine and its metabolites in biological matrices by mass spectrometry. Its use is critical in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, ensuring accuracy and precision by correcting for variability during sample preparation and analysis. This guide provides a comprehensive overview of its properties, analytical applications, and relevant experimental protocols.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its application as an analytical standard.

| Property | Value |

| Chemical Formula | C₁₁H₆D₄ClN₅OS |

| Molecular Weight | 299.77 g/mol |

| CAS Number | 1276602-33-5 |

| Appearance | Yellow solid |

| Purity (Typical) | ≥99% (atom D) |

| HPLC Purity (Typical) | ≥99% |

Quantitative Applications in Mass Spectrometry

This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods.[1] Its chemical properties are nearly identical to the endogenous N-acetyl tizanidine metabolite, but its increased mass allows for clear differentiation in a mass spectrometer.

Bioanalytical Method Parameters

The following table outlines typical parameters for the quantification of Tizanidine in human plasma using a deuterated internal standard like this compound. These parameters are based on established and validated bioanalytical methods.

| Parameter | Typical Value/Method |

| Analytical Technique | LC-MS/MS |

| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction |

| Chromatographic Column | C18 reverse-phase column |

| Mobile Phase | A mixture of organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer (e.g., ammonium acetate, formic acid) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection | Multiple Reaction Monitoring (MRM) |

| Linearity Range | 50 - 5000 pg/mL |

| Lower Limit of Quantification (LLOQ) | 50 pg/mL |

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare standardized solutions of this compound for use as an internal standard.

Materials:

-

This compound solid standard

-

HPLC-grade methanol or acetonitrile

-

Calibrated analytical balance

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

Procedure:

-

Accurately weigh a precise amount (e.g., 1 mg) of this compound.

-

Dissolve the weighed standard in a suitable solvent (e.g., methanol) in a volumetric flask to achieve a stock solution of a known concentration (e.g., 100 µg/mL).

-

From the stock solution, prepare a working solution at a concentration appropriate for spiking into calibration standards and quality control samples (e.g., 10 ng/mL) by serial dilution.

-

Store stock and working solutions at -20°C in amber vials to prevent degradation.

Sample Preparation for LC-MS/MS Analysis of Tizanidine in Plasma

Objective: To extract Tizanidine from a plasma matrix and add the this compound internal standard for quantification.

Materials:

-

Human plasma samples (blank, calibration standards, QC samples, and unknown samples)

-

Tizanidine analytical standard

-

This compound internal standard working solution

-

Extraction solvent (e.g., ethyl acetate, diethyl ether)

-

Reconstitution solvent (mobile phase)

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Pipette a known volume of plasma (e.g., 200 µL) into a microcentrifuge tube.

-

Spike the plasma with a small volume of the this compound working solution. For calibration standards and QCs, also spike with the appropriate concentration of Tizanidine standard.

-

Add the extraction solvent, vortex vigorously for 1-2 minutes, and centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a known volume of the mobile phase (e.g., 100 µL).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental Workflow for Tizanidine Quantification

The following diagram illustrates the typical workflow for the quantification of Tizanidine in a biological sample using this compound as an internal standard.

Caption: Workflow for Tizanidine analysis using an internal standard.

Tizanidine's Mechanism of Action

While this compound is used as an analytical tool, understanding the mechanism of the parent drug, Tizanidine, is crucial for the context of its analysis. Tizanidine is a central α2-adrenergic agonist.

Caption: Tizanidine's mechanism for reducing muscle spasticity.

Conclusion

This compound is an indispensable tool for researchers and professionals in drug development and clinical analysis. Its role as a stable isotope-labeled internal standard ensures the reliability and accuracy of quantitative methods for Tizanidine and its metabolites. The protocols and data presented in this guide offer a solid foundation for the implementation of this compound in bioanalytical workflows, ultimately contributing to a better understanding of Tizanidine's pharmacology and its effective clinical use.

References

An In-depth Technical Guide to the Chemical Properties of N-Acetyl Tizanidine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl Tizanidine-d4 is a deuterated analog of N-Acetyl Tizanidine, which is a known related compound of the centrally acting α2-adrenergic agonist, Tizanidine.[1] Due to its isotopic labeling, this compound serves as an invaluable internal standard for the quantitative analysis of Tizanidine and its metabolites in complex biological matrices by mass spectrometry.[2] This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, analytical applications, and the putative biological signaling pathway of this compound.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound and its non-deuterated counterpart are summarized below. This data is crucial for its application in analytical methodologies and for understanding its chemical behavior.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl-d4]-ethanone | [3] |

| CAS Number | 1276602-33-5 | [3] |

| Molecular Formula | C₁₁H₆D₄ClN₅OS | [3] |

| Molecular Weight | 299.77 g/mol | [3] |

| Appearance | Yellow solid | |

| Purity | Typically >95% (HPLC) | [4] |

| Storage Temperature | -20°C | [1] |

Table 2: Chemical Properties of N-Acetyl Tizanidine (Non-deuterated)

| Property | Value | Reference |

| Chemical Name | N-Acetyl Tizanidine | [1] |

| CAS Number | 173532-15-5 | [1] |

| Molecular Formula | C₁₁H₁₀ClN₅OS | [1] |

| Molecular Weight | 295.75 g/mol | [1] |

| Synonym | Tizanidine USP Related Compound B | [1] |

Experimental Protocols

Proposed Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not publicly available, a plausible synthetic route can be devised based on the known synthesis of Tizanidine and its derivatives.[5] The following protocol outlines a potential multi-step synthesis.

Step 1: Synthesis of Deuterated Ethylenediamine (Ethylenediamine-d4)

Deuterated ethylenediamine can be prepared from commercially available deuterated starting materials or through isotopic exchange reactions. A common method involves the reduction of a dinitrile with a deuterium source.

-

Reactants: Succinonitrile, Deuterium gas (D₂), Catalyst (e.g., Palladium on carbon).

-

Solvent: Anhydrous solvent such as Tetrahydrofuran (THF).

-

Procedure:

-

Succinonitrile is dissolved in anhydrous THF in a high-pressure reaction vessel containing a Palladium on carbon catalyst.

-

The vessel is purged with an inert gas (e.g., Argon) and then pressurized with Deuterium gas.

-

The reaction mixture is heated and stirred under pressure for several hours.

-

After the reaction is complete (monitored by GC-MS), the catalyst is filtered off.

-

The solvent is removed under reduced pressure to yield Ethylenediamine-d4.

-

Purification is achieved by distillation.

-

Step 2: Synthesis of Tizanidine-d4

This step involves the condensation of 4-amino-5-chloro-2,1,3-benzothiadiazole with a suitable reagent to form the imidazoline ring using the synthesized Ethylenediamine-d4.[6]

-

Reactants: 4-amino-5-chloro-2,1,3-benzothiadiazole, 1-acetylimidazolidine-2-thione, Phosphorus oxychloride, Ethylenediamine-d4.

-

Procedure:

-

4-amino-5-chloro-2,1,3-benzothiadiazole is reacted with 1-acetylimidazolidine-2-thione in the presence of phosphorus oxychloride to form an intermediate.

-

This intermediate is then reacted with the synthesized Ethylenediamine-d4 to yield Tizanidine-d4.[7]

-

The crude product is purified by column chromatography.

-

Step 3: Acetylation of Tizanidine-d4 to this compound

The final step is the acetylation of the deuterated Tizanidine.

-

Reactants: Tizanidine-d4, Acetic anhydride.

-

Solvent: A suitable aprotic solvent like Dichloromethane (DCM).

-

Procedure:

-

Tizanidine-d4 is dissolved in DCM.

-

Acetic anhydride is added dropwise to the solution at room temperature.

-

The reaction is stirred for several hours and monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The resulting crude this compound is purified by flash chromatography to yield the final product.

-

Analytical Method for Tizanidine Quantification using this compound as an Internal Standard

This compound is ideally suited as an internal standard for the quantification of Tizanidine in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).[2][8]

-

Sample Preparation (Plasma):

-

To 100 µL of plasma, add 10 µL of a known concentration of this compound solution (internal standard).

-

Add 200 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

-

-

LC-MS/MS Conditions:

-

LC Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

MRM Transitions:

-

Tizanidine: Q1/Q3 transition (e.g., m/z 254.0 -> 211.0).

-

This compound (IS): Q1/Q3 transition (e.g., m/z 300.0 -> 215.0).

-

-

Data Analysis: The concentration of Tizanidine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.

-

Mandatory Visualizations

Signaling Pathway of Tizanidine

N-Acetyl Tizanidine is a derivative of Tizanidine, and while its specific pharmacological activity is not extensively documented, it is expected to interact with the same signaling pathway, potentially with different affinity or efficacy. Tizanidine is a centrally acting α2-adrenergic receptor agonist.[9][10] Its primary mechanism of action involves the presynaptic inhibition of motor neurons in the spinal cord.[11]

Caption: Proposed signaling pathway of Tizanidine and this compound.

Experimental Workflow for Tizanidine Quantification

The following diagram illustrates a typical workflow for the quantification of Tizanidine in plasma samples using this compound as an internal standard.

Caption: Experimental workflow for Tizanidine quantification in plasma.

Conclusion

This compound is a critical tool for researchers and professionals in the field of drug metabolism and pharmacokinetics. Its stable isotope labeling allows for precise and accurate quantification of Tizanidine in biological systems. While detailed synthetic and pharmacological data on this compound itself is limited, this guide provides a robust framework based on the well-characterized parent compound, Tizanidine. The proposed synthetic route and analytical methods offer a practical starting point for laboratories working with this important muscle relaxant. Further research into the specific pharmacological profile of N-Acetyl Tizanidine could provide additional insights into the structure-activity relationships of this class of compounds.

References

- 1. usbio.net [usbio.net]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N-Acetyl Tizanidine | TRC-A188870-100MG | LGC Standards [lgcstandards.com]

- 5. CN107759582A - A kind of preparation method of new central skeletal muscle relaxant - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2009146310A1 - Deuterated tizanidine - Google Patents [patents.google.com]

- 8. Determination of tizanidine in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tizanidine - Wikipedia [en.wikipedia.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N-Acetyl Tizanidine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Acetyl Tizanidine-d4, a deuterium-labeled analog of N-Acetyl Tizanidine. This document is intended for professionals in research and drug development, offering key data, experimental considerations, and metabolic context.

Introduction

This compound is the deuterium-labeled form of N-Acetyl Tizanidine, a metabolite of the centrally acting α2-adrenergic agonist, Tizanidine.[1][] Tizanidine is a muscle relaxant used to manage spasticity.[3] Due to its extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP1A2, understanding its pharmacokinetic profile is crucial for clinical use.[4][5] Deuterium-labeled internal standards like this compound are indispensable tools in bioanalytical assays, particularly mass spectrometry, for the accurate quantification of metabolites in biological matrices.[6] The stable isotope label ensures that the internal standard has nearly identical chemical and physical properties to the analyte of interest, but is mass-shifted, allowing for precise measurement.

Physicochemical Properties and Quantitative Data

The key quantitative data and physicochemical properties of this compound are summarized below. This information is critical for method development, standard preparation, and data analysis.

| Property | Value | Reference(s) |

| CAS Number | 1276602-33-5 | [7][8][9] |

| Molecular Formula | C₁₁H₆D₄ClN₅OS | [6][7][10] |

| Molecular Weight | 299.77 g/mol | [7][8][10] |

| Purity (by HPLC) | 99.1% | [7] |

| Isotopic Enrichment | 99 atom % D | [7] |

| Appearance | Yellow Solid | [7] |

| Synonyms | 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl-d4]-ethanone | [7] |

Experimental Protocols and Methodologies

While specific proprietary synthesis protocols are not publicly available, the primary application of this compound is as an internal standard (IS) in quantitative bioanalysis. Below is a detailed, representative methodology for its use in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay to quantify the Tizanidine metabolite, N-Acetyl Tizanidine, in a biological matrix like plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Thawing: Thaw plasma samples and calibration standards/quality control samples at room temperature.

-

Spiking with Internal Standard: To 100 µL of each plasma sample, add 10 µL of this compound working solution (e.g., 50 ng/mL in methanol) to achieve a final IS concentration of 5 ng/mL. Vortex for 10 seconds.

-

Protein Precipitation/Lysis: Add 200 µL of 0.1% formic acid in acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.

-

Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Instrumental Analysis

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for detection. Specific precursor-to-product ion transitions for both N-Acetyl Tizanidine and this compound would need to be optimized. For example:

-

N-Acetyl Tizanidine: Q1 Precursor Ion (e.g., m/z 296.0) -> Q3 Product Ion (e.g., m/z 238.0)

-

This compound (IS): Q1 Precursor Ion (e.g., m/z 300.0) -> Q3 Product Ion (e.g., m/z 242.0)

-

-

Quantification: The concentration of N-Acetyl Tizanidine in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a standard curve generated from samples with known concentrations.

Metabolic Pathway of Tizanidine

Tizanidine undergoes extensive hepatic metabolism, with less than 3% of the parent drug excreted unchanged in the urine.[4] The primary enzyme responsible for its metabolism is Cytochrome P450 1A2 (CYP1A2).[3][4][5] Inhibition of CYP1A2 can significantly increase Tizanidine plasma concentrations, leading to potential adverse effects. The metabolic pathway involves several transformations, leading to inactive metabolites. N-Acetyl Tizanidine is one such metabolite, and its formation is a key step in the overall clearance of the drug.

Caption: Metabolic pathway of Tizanidine to inactive metabolites.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for a typical bioanalytical study using this compound as an internal standard.

Caption: Bioanalytical workflow using this compound.

References

- 1. usbio.net [usbio.net]

- 3. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Tizanidine Hydrochloride? [synapse.patsnap.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. esschemco.com [esschemco.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound [artis-isotopes.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

N-Acetyl Tizanidine-d4: A Technical Guide to its Mechanistic Context and Analytical Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of N-Acetyl Tizanidine-d4, focusing on its mechanistic role as understood through its parent compound, tizanidine, and its primary application in modern analytical methodologies. While this compound itself is not pharmacologically active, a thorough understanding of tizanidine's mechanism of action is crucial for its contextualization as a metabolite and its use as a deuterated internal standard in pharmacokinetic and metabolic studies.

Tizanidine is a centrally acting α2-adrenergic agonist widely prescribed for the management of muscle spasticity associated with conditions such as multiple sclerosis and spinal cord injury. Its therapeutic effects are mediated by its interaction with specific receptors in the central nervous system, leading to a reduction in muscle tone and spasm frequency. This guide will delve into the molecular pharmacology of tizanidine, its metabolic fate, and the vital role of this compound in the precise quantification of tizanidine and its metabolites.

Core Mechanism of Action: The Role of Tizanidine

The pharmacological effects relevant to this compound are rooted in the mechanism of its parent compound, tizanidine. Tizanidine functions primarily as an agonist at α2-adrenergic receptors in the central nervous system.[1] This interaction is the cornerstone of its muscle relaxant properties.

α2-Adrenergic Receptor Agonism

Tizanidine's agonism at presynaptic α2-adrenergic receptors on spinal interneurons is the principal driver of its therapeutic effect.[2] Activation of these receptors inhibits the release of excitatory amino acids, such as glutamate and aspartate, from nerve terminals in the spinal cord.[1] This reduction in excitatory neurotransmission leads to a decrease in the firing rate of alpha motor neurons, resulting in diminished muscle spasticity. Tizanidine's action is most pronounced on polysynaptic pathways in the spinal cord.[2]

The α2-adrenergic receptor has three main subtypes: α2A, α2B, and α2C. Tizanidine exhibits a degree of selectivity for these subtypes, which may contribute to its specific clinical profile.

Signaling Pathway

Upon binding to α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), tizanidine initiates an intracellular signaling cascade. This involves the activation of an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase. The inhibition of adenylyl cyclase leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This cascade ultimately results in the modulation of ion channel activity and a reduction in neurotransmitter release.

Quantitative Data

The binding affinity of tizanidine for α-adrenergic receptor subtypes has been quantified in various studies. This data highlights its selectivity and potency.

| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

| α2-Adrenergic | 20 nM | Rat Brain | [3] |

| Imidazoline | 1 nM | Rat Kidney | [3] |

Note: Tizanidine also shows a high affinity for imidazoline receptors, which may contribute to its overall pharmacological profile.

The metabolites of tizanidine, including N-Acetyl Tizanidine, are known to have very little pharmacological activity.[3]

Metabolism of Tizanidine and the Role of this compound

Tizanidine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[4][5] This metabolic process leads to the formation of several metabolites, including N-Acetyl Tizanidine. These metabolites are considered to be inactive and do not contribute significantly to the therapeutic effects of the drug.[4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 4. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: N-Acetyl Tizanidine-d4 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of N-Acetyl Tizanidine-d4. This deuterated analog of an N-acetyl derivative of Tizanidine serves as a crucial internal standard for pharmacokinetic and metabolic studies. This document outlines the key specifications, experimental protocols for its analysis, and relevant biological pathways.

Quantitative Data Summary

The following table summarizes the typical quantitative data for this compound, as would be presented in a Certificate of Analysis.

| Parameter | Specification | Method |

| Identity | ||

| Chemical Name | 1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,4,5,5-tetradeuterioimidazol-1-yl]ethanone | - |

| Molecular Formula | C₁₁H₆D₄ClN₅OS | Mass Spectrometry |

| Molecular Weight | 299.77 g/mol | Mass Spectrometry |

| Purity | ||

| Chemical Purity | ≥98% | HPLC |

| Isotopic Enrichment | ||

| Deuterium Incorporation | ≥99 atom % D | Mass Spectrometry / NMR |

| Physical Properties | ||

| Appearance | Yellow Solid | Visual Inspection |

Caption: Summary of typical specifications for this compound.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is designed to determine the chemical purity of this compound by separating it from any non-deuterated or other impurities.

Instrumentation:

-

HPLC system with a UV detector

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Autosampler and data acquisition software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphate buffer (pH adjusted)

-

This compound sample

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and phosphate buffer. The exact ratio should be optimized to achieve good separation, a common starting point is a gradient elution.

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to prepare a stock solution.

-

Prepare working solutions of the sample at a concentration suitable for UV detection.

-

-

Chromatographic Conditions:

-

Analysis:

-

Inject a blank (solvent) to establish the baseline.

-

Inject the prepared sample solution.

-

Record the chromatogram and integrate the peak areas.

-

-

Calculation of Purity:

-

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

-

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

This protocol outlines the use of high-resolution mass spectrometry (HRMS) to confirm the molecular weight and determine the isotopic purity of this compound.

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

-

Liquid chromatography system for sample introduction (optional but recommended)

Reagents:

-

Methanol or acetonitrile (LC-MS grade)

-

Formic acid (optional, to improve ionization)

-

This compound sample

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase solvent (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid).

-

Mass Spectrometer Settings:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Range: m/z 100-500

-

Resolution: High resolution mode (>10,000)

-

Tune the instrument according to the manufacturer's recommendations.

-

-

Analysis:

-

Infuse the sample solution directly into the mass spectrometer or inject it through an LC system.

-

Acquire the mass spectrum.

-

-

Data Interpretation:

-

Identity Confirmation: Compare the observed accurate mass of the protonated molecule [M+H]⁺ with the theoretical exact mass of C₁₁H₇D₄ClN₅OS⁺. The mass difference should be within a few ppm.

-

Isotopic Enrichment: Analyze the isotopic distribution of the molecular ion peak cluster. The relative intensities of the ions corresponding to different numbers of deuterium atoms (d0 to d4) are used to calculate the percentage of deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR are used to confirm the chemical structure of this compound and to provide additional information on the extent of deuteration.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

This compound sample

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the sample in the chosen deuterated solvent.

-

¹H NMR Analysis:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of signals corresponding to the protons at the 4 and 5 positions of the imidazoline ring, compared to the spectrum of the non-deuterated analog, confirms deuteration at these sites.

-

The remaining proton signals (e.g., from the acetyl group and the aromatic ring) should be consistent with the expected structure.

-

-

¹³C NMR Analysis:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The carbon signals should be consistent with the structure of N-Acetyl Tizanidine. The signals for the deuterated carbons may be broadened or show splitting due to C-D coupling.

-

-

Structure Elucidation: The chemical shifts, splitting patterns, and integration of the observed signals are used to confirm the overall chemical structure.

Signaling Pathways and Metabolism

The following diagrams illustrate the mechanism of action and metabolic pathway of the parent compound, Tizanidine, which provides context for the use of this compound in research.

Caption: Tizanidine's mechanism of action as an alpha-2 adrenergic agonist.

Tizanidine acts as an agonist at alpha-2 adrenergic receptors in the central nervous system. This activation leads to the inhibition of the release of excitatory neurotransmitters, resulting in muscle relaxation.

Caption: Primary metabolic pathway of Tizanidine.

Tizanidine undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP1A2, leading to the formation of inactive metabolites that are then excreted.[3][4]

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the analysis and certification of a batch of this compound.

Caption: General workflow for the analytical certification of this compound.

References

A Technical Guide to N-Acetyl Tizanidine-d4 for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-Acetyl Tizanidine-d4, a deuterated analog of an N-acetyl derivative of Tizanidine. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and bioanalytical studies.

Introduction to Tizanidine and its Deuterated Analog

Tizanidine is a centrally acting α2-adrenergic agonist used as a muscle relaxant.[1] It undergoes extensive hepatic metabolism, primarily by the cytochrome P450 enzyme CYP1A2, into largely inactive metabolites.[1][2] In the quantitative analysis of tizanidine in biological matrices, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision by correcting for variability during sample preparation and analysis. This compound is a synthetic, deuterated derivative of N-Acetyl Tizanidine, designed for use as an internal standard in bioanalytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Commercial Suppliers and Specifications

A number of commercial suppliers offer this compound for research purposes. The table below summarizes key quantitative data from various suppliers.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| MedChemExpress | HY-141725S | Not specified | Not specified | C₁₁H₆D₄ClN₅OS | 299.77 | 1276602-33-5 |

| ESS Chem Co. | ESS0278 | 99.1% (HPLC) | 99 atom % D | C₁₁H₆D₄ClN₅OS | 299.77 | 1276602-33-5 |

| Pharmaffiliates | PA STI 003680 | High Purity | Not specified | C₁₁H₆D₄ClN₅OS | 299.77 | 1276602-33-5 |

| LGC Standards | TRC-A188872-10MG | Not specified | Not specified | C₁₁H₆D₄ClN₅OS | 299.77 | 1276602-33-5 |

| Artis Standards | AA0278 | Not specified | Not specified | Not specified | Not specified | 1276602-33-5 |

Bioanalytical Experimental Protocol

The following is a detailed, representative protocol for the quantification of tizanidine in human plasma using this compound as an internal standard. This protocol is based on established LC-MS/MS methodologies for tizanidine analysis and has been adapted to incorporate the specified internal standard.[3][4]

Materials and Reagents

-

Tizanidine Hydrochloride reference standard

-

This compound (internal standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Ethyl acetate

-

Deionized water

Preparation of Stock and Working Solutions

-

Tizanidine Stock Solution (1 mg/mL): Accurately weigh and dissolve Tizanidine Hydrochloride in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the tizanidine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of human plasma (calibration standard, QC sample, or unknown sample) into a microcentrifuge tube.

-

Add 25 µL of the internal standard working solution (this compound) to each tube, except for blank samples.

-

Vortex the mixture for 30 seconds.

-

Add 1 mL of ethyl acetate.

-

Vortex for 5 minutes.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant (organic layer) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic or a suitable gradient for optimal separation |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Agilent 6460 Triple Quadrupole or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Tizanidine: m/z 254.1 → 211.1this compound: m/z 300.1 → 211.1 (projected) |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 40 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 4000 V |

Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of tizanidine to the internal standard (this compound) against the nominal concentration of the calibration standards.

-

Use a weighted (1/x²) linear regression to fit the data.

-

Determine the concentration of tizanidine in the QC and unknown samples from the calibration curve.

Tizanidine Metabolism and Bioanalytical Workflow

Tizanidine is primarily metabolized in the liver by CYP1A2.[2] While N-acetylation of tizanidine is not a major reported metabolic pathway, N-Acetyl Tizanidine is recognized as a derivative or related compound.[5] Therefore, this compound serves as an excellent synthetic internal standard for bioanalytical assays.

The following diagram illustrates a typical bioanalytical workflow for the quantification of tizanidine in a biological matrix using this compound.

Caption: Bioanalytical workflow for tizanidine quantification.

The following diagram illustrates the primary metabolic pathway of tizanidine via the CYP1A2 enzyme.

Caption: Primary metabolic pathway of tizanidine.

References

- 1. Tizanidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Tizanidine is mainly metabolized by cytochrome P450 1A2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.bcnf.ir [pubs.bcnf.ir]

- 4. Quantification of tizanidine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. usbio.net [usbio.net]

Technical Guide: N-Acetyl Tizanidine-d4 for Quantitative Bioanalysis

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on N-Acetyl Tizanidine-d4, a deuterated analog of N-Acetyl Tizanidine. It is intended for use in research and development, particularly as an internal standard in quantitative bioanalytical methods.

Compound Overview

N-Acetyl Tizanidine is a known impurity and metabolite of Tizanidine, a centrally acting α2-adrenergic agonist used as a muscle relaxant. The deuterated form, this compound, serves as an ideal internal standard for chromatographic assays, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the accuracy and precision of the quantification of N-Acetyl Tizanidine in biological matrices. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they co-elute with the analyte and exhibit similar ionization efficiency and extraction recovery, correcting for variations during sample processing and analysis.[1]

Quantitative Data Summary

The key quantitative properties of this compound and its non-deuterated counterpart are summarized in the table below for easy comparison.

| Property | This compound | N-Acetyl Tizanidine |

| Molecular Weight | 299.77 g/mol [2] | 295.75 g/mol [3] |

| Molecular Formula | C₁₁H₆D₄ClN₅OS[2] | C₁₁H₁₀ClN₅OS[3] |

| CAS Number | 1276602-33-5[2] | 173532-15-5[3] |

Application in Bioanalytical Methods

This compound is primarily designed for use as an internal standard in bioanalytical methods for the quantification of N-Acetyl Tizanidine. The following section outlines a representative experimental protocol for the analysis of this compound in human plasma using LC-MS/MS. This protocol is based on established methods for the parent drug, tizanidine, and represents a typical workflow for such an analysis.[4][5][6]

Experimental Protocol: Quantification of N-Acetyl Tizanidine in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of N-Acetyl Tizanidine in human plasma samples using this compound as an internal standard.

2.1.1 Materials and Reagents

-

N-Acetyl Tizanidine (analyte) reference standard

-

This compound (internal standard)

-

Control human plasma (with appropriate anticoagulant, e.g., K2EDTA)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm or higher)

-

Diethylether or Methyl tert-butyl ether (MTBE) for extraction

2.1.2 Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[4]

2.1.3 Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of N-Acetyl Tizanidine and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the N-Acetyl Tizanidine stock solution in 50:50 methanol/water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

2.1.4 Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.

-

Alkalinize the samples by adding 50 µL of 0.1 M NaOH.

-

Add 1 mL of the extraction solvent (e.g., diethylether).

-

Vortex for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.

-

Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.

2.1.5 LC-MS/MS Conditions

-

Mobile Phase: A mixture of methanol and 10 mM ammonium acetate with 0.1% formic acid (e.g., 55:45 v/v).[4]

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Hypothetical MRM transitions would need to be optimized experimentally. For N-Acetyl Tizanidine (MW 295.75), the precursor ion [M+H]⁺ would be m/z 296. For this compound (MW 299.77), the precursor ion [M+H]⁺ would be m/z 300. Product ions would be determined by infusion and fragmentation experiments.

-

2.1.6 Method Validation The analytical method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) for bioanalytical method validation.[7][8] Key validation parameters include:

-

Selectivity and Specificity

-

Accuracy and Precision

-

Calibration Curve Linearity and Range

-

Lower Limit of Quantification (LLOQ)

-

Matrix Effect

-

Recovery

-

Stability (freeze-thaw, bench-top, long-term)

Diagrams and Workflows

Bioanalytical Workflow using a Deuterated Internal Standard

The following diagram illustrates the logical workflow for quantifying an analyte in a biological sample using a stable isotope-labeled internal standard like this compound.

Rationale for Using a Stable Isotope-Labeled (SIL) Internal Standard

The use of a SIL internal standard is critical for mitigating variability during sample processing and analysis. The following diagram illustrates this logical relationship.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N-Acetyl Tizanidine - CAS - 173532-15-5 | Axios Research [axios-research.com]

- 4. LC-MS/MS determination of tizanidine in human plasma: Ingenta Connect [ingentaconnect.com]

- 5. pubs.bcnf.ir [pubs.bcnf.ir]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

Technical Guide: Stability of N-Acetyl Tizanidine-d4 in Solution

Disclaimer: This document provides a technical guide on the stability of N-Acetyl Tizanidine-d4 based on publicly available data for its parent compound, Tizanidine Hydrochloride, and general principles of N-acetylated compound stability. No specific stability studies for this compound have been identified in the public domain. The information herein is intended to guide researchers, scientists, and drug development professionals in handling and assessing the stability of this analytical standard.

Introduction

This compound is the deuterated N-acetylated metabolite of Tizanidine, a centrally acting α2-adrenergic agonist used as a muscle relaxant. As a deuterated compound, it serves as a critical internal standard for the accurate quantification of N-Acetyl Tizanidine in biological matrices during pharmacokinetic and metabolic studies. The stability of such internal standards in solution is paramount for ensuring the precision, accuracy, and reliability of bioanalytical methods. Degradation of the standard can lead to erroneous quantification and misinterpretation of study results.

This guide summarizes the known stability profile of the parent drug, Tizanidine, under various stress conditions and provides recommended protocols for assessing the stability of this compound in solution.

Inferred Stability Profile from Tizanidine Hydrochloride

Forced degradation studies on Tizanidine Hydrochloride provide valuable insights into the potential vulnerabilities of its derivatives. While some studies conclude that Tizanidine is relatively stable under hydrolytic (acidic and basic), oxidative, and thermal stress, it shows significant susceptibility to photolytic degradation.[1] It has also been noted that Tizanidine is significantly more stable in its solid state than in solution.[2][3]

The following table summarizes results from various forced degradation studies performed on Tizanidine HCl. These conditions are typically used to identify potential degradation pathways and develop stability-indicating analytical methods.

| Stress Condition | Reagent/Method | Observation | Potential Degradation (%) | Reference |

| Acid Hydrolysis | 0.1N - 1N HCl, heated (e.g., 80°C for 1 hr) | Generally stable, minimal degradation reported. | < 10% | [1][2] |

| Base Hydrolysis | 0.1N - 1N NaOH, heated (e.g., 80°C for 1 hr) | Generally stable, minimal degradation reported. | < 10% | [1][2] |

| Oxidation | 3% - 30% H₂O₂, heated (e.g., 80°C for 1 hr) | Generally stable, minimal degradation reported. | < 10% | [1][2] |

| Thermal Degradation | Dry heat (e.g., 80°C) | Stable. | ~0.06% | [4] |

| Photodegradation | UV-C Light Exposure (7 days) | Significant degradation observed. | ~55.16% | [5][6][7] |

Note: Degradation percentages can vary based on the exact experimental conditions (reagent concentration, temperature, duration of exposure).

Photostability is a critical concern. Studies have shown that approximately 55.16% of Tizanidine degraded after 7 days of exposure to UV-C light.[5][7] This reaction followed zero-order kinetics, and five distinct degradation products were identified with m/z values of 236, 268, 184, 186, and 216.[5][6][7] This suggests that solutions containing this compound should be protected from light during preparation, storage, and analysis.

Experimental Protocols for Stability Assessment

The following protocols are adapted from validated stability-indicating methods developed for Tizanidine and can be applied to assess the stability of this compound solutions.

-

Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[8]

-

Working Solutions: Dilute the stock solution with the appropriate solvent or matrix (e.g., mobile phase, plasma) to obtain working solutions at concentrations relevant to the intended analytical range.

Subject the working solution (e.g., 40 µg/mL) to the following stress conditions:

-

Acid Hydrolysis: Mix the solution with an equal volume of 1N HCl and incubate in a water bath at 80°C for 60 minutes. After incubation, cool the solution to room temperature and neutralize with an equivalent amount of 1N NaOH.[2]

-

Base Hydrolysis: Mix the solution with an equal volume of 1N NaOH and incubate in a water bath at 80°C for 60 minutes. After incubation, cool and neutralize with an equivalent amount of 1N HCl.[2]

-

Oxidative Degradation: Mix the solution with an equal volume of 30% H₂O₂ and incubate in a water bath at 80°C for 60 minutes.[2]

-

Photolytic Degradation: Expose the solution in a transparent container to UV light (e.g., UV-C at 254 nm) for a defined period (e.g., 7 days), alongside a control sample protected from light.[5][6]

-

Thermal Degradation: Store the solution at an elevated temperature (e.g., 80°C) for a defined period.

A validated stability-indicating chromatographic method, such as RP-HPLC with UV or mass spectrometric detection, is required.

-

Example HPLC Conditions:

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as 20mM KH₂PO₄ (pH 3.5) and methanol (30:70 v/v) or acetonitrile and phosphate buffer (20:80 v/v, pH 3.0).[2]

-

Flow Rate: 0.8 - 1.0 mL/min.[2]

-

Detection: UV detector at an appropriate wavelength (e.g., 230 nm or 315 nm) or a mass spectrometer.[2]

-

Analysis: Analyze the stressed samples against a freshly prepared, unstressed control solution. The method should be able to separate the intact this compound peak from any potential degradation products.

Visualizations: Workflows and Pathways

The following diagrams illustrate the recommended workflow for stability testing and the potential metabolic context of N-Acetyl Tizanidine.

Caption: Proposed workflow for forced degradation stability testing of this compound.

Caption: Metabolic context and potential degradation pathways for this compound.

Recommendations for Handling and Storage

Based on the available data for the parent compound and general chemical principles, the following best practices are recommended for solutions of this compound:

-

Protection from Light: Store all solutions in amber vials or protect them from light to prevent photolytic degradation.

-

Temperature Control: Store stock and working solutions under refrigerated (2-8°C) or frozen (-20°C or lower) conditions to minimize degradation over time. Long-term stability studies should be conducted to establish appropriate storage durations.

-

pH Considerations: Use buffered solutions when possible, as extreme pH conditions, especially when combined with heat, could potentially lead to hydrolysis, although the parent drug appears relatively stable.

-

Solvent Selection: The choice of solvent can impact stability. Initial stability tests should be performed in the specific solvent system used for the analytical method. Common solvents like methanol and acetonitrile are typically appropriate.

By following these guidelines and performing a thorough stability assessment, researchers can ensure the integrity of this compound as an internal standard, leading to reliable and accurate bioanalytical results.

References

- 1. researchgate.net [researchgate.net]

- 2. resources.itmuniversity.ac.in [resources.itmuniversity.ac.in]

- 3. jddtonline.info [jddtonline.info]

- 4. japsonline.com [japsonline.com]

- 5. citedrive.com [citedrive.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. scilit.com [scilit.com]

- 8. hakon-art.com [hakon-art.com]

Methodological & Application

Application Note: High-Throughput Quantification of Tizanidine in Human Plasma using N-Acetyl Tizanidine-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of tizanidine in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. N-Acetyl Tizanidine-d4 is employed as the internal standard to ensure accuracy and precision.

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist widely prescribed for the management of spasticity associated with various neurological disorders.[1] Accurate determination of tizanidine concentrations in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note describes a validated LC-MS/MS method for the rapid and reliable quantification of tizanidine in human plasma, utilizing this compound as a stable isotope-labeled internal standard to correct for matrix effects and variability in sample processing.

The method employs a simple liquid-liquid extraction procedure for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents

-

Analytes: Tizanidine Hydrochloride (Reference Standard), this compound (Internal Standard)

-

Reagents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Ammonium Acetate, Diethyl Ether, Human Plasma (drug-free, sourced from a certified vendor)

-

Labware: Polypropylene tubes, microcentrifuge tubes, analytical balance, volumetric flasks, pipettes.

Instrumentation

-

LC System: Agilent 1200 Series or equivalent

-

Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS system or equivalent

-

Analytical Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent[2]

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Tizanidine: Accurately weigh and dissolve the reference standard in methanol to obtain a final concentration of 1 mg/mL.

-

This compound (IS): Accurately weigh and dissolve the internal standard in methanol to obtain a final concentration of 1 mg/mL.

-

-

Working Solutions:

-

Prepare serial dilutions of the tizanidine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of the internal standard (this compound) at a concentration of 100 ng/mL in methanol.

-

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL polypropylene tube.

-

Add 25 µL of the internal standard working solution (100 ng/mL this compound) to all samples except the blank.

-

Vortex mix for 10 seconds.

-

Add 500 µL of diethyl ether.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[2] |

| Mobile Phase | A: 10 mM Ammonium Acetate + 0.1% Formic Acid in WaterB: Methanol[3] |

| Gradient | Isocratic: 55% B[3] |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Run Time | 3.0 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | ESI Positive |

| Nebulizer Pressure | 40 psi |

| Drying Gas Flow | 9 L/min |

| Drying Gas Temperature | 325°C |

| Capillary Voltage | 4000 V |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (V) |

| Tizanidine | 254.0 | 44.0[3] | 200 | 135 | 30 |

| This compound (IS) | 300.1 | 241.1 | 200 | 140 | 35 |

Data Presentation and Performance Characteristics

The method was validated for linearity, sensitivity, accuracy, and precision according to regulatory guidelines.

Table 4: Calibration Curve Summary

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Tizanidine | 0.05 - 50 | > 0.995 |

Table 5: Accuracy and Precision (Intra- and Inter-Day)

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |

| LLOQ | 0.05 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 0.15 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | 7.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 40 | < 15 | 85 - 115 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.

Visualizations

Experimental Workflow

Caption: LC-MS/MS workflow for tizanidine quantification.

Tizanidine Metabolism Pathway

Tizanidine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP1A2.[1][4]

Caption: Primary metabolic pathway of tizanidine.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantitative analysis of tizanidine in human plasma. The use of this compound as an internal standard ensures the reliability of the results by compensating for potential variations during sample preparation and analysis. This method is well-suited for pharmacokinetic and bioequivalence studies in clinical and research settings.

References

Application Note: Quantitative Analysis of Tizanidine and its Major Metabolites in Human Plasma using LC-MS/MS with N-Acetyl Tizanidine-d4 as an Internal Standard

Abstract

This application note presents a detailed protocol for the simultaneous quantitative analysis of Tizanidine and its two major metabolites, 5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiadiazole and 5-chloro-4-(guanidino)-2,1,3-benzothiadiazole, in human plasma. The method utilizes a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach with N-Acetyl Tizanidine-d4 as a stable isotope-labeled internal standard. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data, including calibration curve parameters, accuracy, and precision, are provided to demonstrate the method's performance. This application note is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring of Tizanidine.

Introduction

Tizanidine is a centrally acting α2-adrenergic agonist widely prescribed for the management of spasticity associated with conditions like multiple sclerosis and spinal cord injury.[1] Due to its significant first-pass metabolism in the liver, primarily by the cytochrome P450 1A2 (CYP1A2) enzyme, monitoring the parent drug and its major metabolites is crucial for comprehensive pharmacokinetic assessment. The two primary metabolites are largely inactive.[2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the bioanalysis of drugs and their metabolites in complex biological matrices due to its high sensitivity, specificity, and throughput.[3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[4] This application note provides a robust LC-MS/MS method for the simultaneous quantification of Tizanidine and its key metabolites in human plasma.

Tizanidine Metabolism

Tizanidine undergoes extensive hepatic metabolism, with the primary enzyme responsible being CYP1A2. This process leads to the formation of several metabolites, the two most abundant being 5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiadiazole (Metabolite 1) and 5-chloro-4-(guanidino)-2,1,3-benzothiadiazole (Metabolite 2).

Experimental Protocol

Materials and Reagents

-

Tizanidine hydrochloride reference standard

-

5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiadiazole reference standard

-

5-chloro-4-(guanidino)-2,1,3-benzothiadiazole reference standard

-

This compound (Internal Standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Human plasma (K2-EDTA)

-

Solid Phase Extraction (SPE) cartridges

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher, Agilent)

-

Analytical column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tizanidine, Metabolite 1, Metabolite 2, and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Tizanidine, Metabolite 1, and Metabolite 2 stock solutions in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Medium, and High).

Sample Preparation (Solid Phase Extraction)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the IS working solution (100 ng/mL).

-

Vortex for 30 seconds.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject 10 µL into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temperature | 500°C |

| Ion Spray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Parameters

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Tizanidine | 254.0 | 211.0 | 25 |

| Metabolite 1 | 268.0 | 225.0 | 28 |

| Metabolite 2 | 227.0 | 184.0 | 30 |

| This compound (IS) | 300.2 | 257.2 | 27 |

Results and Discussion

Method Validation

The described method should be validated according to the relevant regulatory guidelines (e.g., FDA, EMA). The following tables present representative data that would be expected from a validated method.

Table 4: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |

| Tizanidine | 0.1 - 100 | > 0.995 | 1/x² |

| Metabolite 1 | 0.1 - 100 | > 0.995 | 1/x² |

| Metabolite 2 | 0.1 - 100 | > 0.995 | 1/x² |

Table 5: Accuracy and Precision of Quality Control Samples

| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |

| Tizanidine | LQC | 0.3 | < 10 | ± 10 | < 10 | ± 10 |

| MQC | 30 | < 10 | ± 10 | < 10 | ± 10 | |

| HQC | 80 | < 10 | ± 10 | < 10 | ± 10 | |

| Metabolite 1 | LQC | 0.3 | < 10 | ± 10 | < 10 | ± 10 |

| MQC | 30 | < 10 | ± 10 | < 10 | ± 10 | |

| HQC | 80 | < 10 | ± 10 | < 10 | ± 10 | |

| Metabolite 2 | LQC | 0.3 | < 10 | ± 10 | < 10 | ± 10 |

| MQC | 30 | < 10 | ± 10 | < 10 | ± 10 | |

| HQC | 80 | < 10 | ± 10 | < 10 | ± 10 |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Conclusion

This application note provides a comprehensive and detailed protocol for the simultaneous quantification of Tizanidine and its two major metabolites in human plasma using LC-MS/MS. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the method. The described sample preparation, chromatographic, and mass spectrometric conditions are designed to provide a robust and reliable assay suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. The provided tables of representative data serve as a benchmark for method performance.

References

Application Notes and Protocols for N-Acetyl Tizanidine-d4 Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of N-Acetyl Tizanidine-d4 from biological matrices, primarily human plasma. The methodologies described are based on established bioanalytical techniques for tizanidine and similar small molecules.[1][2][3][4] this compound is a deuterated stable isotope-labeled version of N-Acetyl Tizanidine, which is a metabolite of the muscle relaxant tizanidine.[5][6] Deuterated analogs are crucial as internal standards in quantitative bioanalysis to improve accuracy and precision.[7][8]

Principle and Scope

This application note describes three common sample preparation techniques for the extraction of this compound from human plasma prior to quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Protein Precipitation (PP): A rapid and simple method for removing the bulk of proteins from the sample.[4]

-

Liquid-Liquid Extraction (LLE): A technique that separates the analyte based on its partitioning between two immiscible liquid phases.[1][2][9]

-

Solid-Phase Extraction (SPE): A chromatographic technique used to isolate the analyte from a complex matrix by retaining it on a solid sorbent.[10]

The choice of method will depend on the required sample cleanliness, sensitivity, and throughput. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and analytical instrumentation.

Materials and Reagents

-

Analytes: this compound, Tizanidine-d4 (as internal standard, if required).

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, Diethyl Ether, Methyl tert-butyl ether (MTBE) - all HPLC or LC-MS grade.

-

Acids and Bases: Formic acid, Acetic acid, Ammonium hydroxide.

-

Reagents: Zinc Sulfate, Trichloroacetic acid (TCA), Perchloric acid (PCA).[11]

-

Water: Deionized water, 18 MΩ·cm or greater.

-

Biological Matrix: Human plasma (with appropriate anticoagulant, e.g., K2-EDTA).

-

SPE Cartridges: Mixed-mode cation exchange or reversed-phase (e.g., Oasis MCX, Oasis HLB).

-

Equipment: Centrifuge, vortex mixer, sample concentrator (e.g., nitrogen evaporator), analytical balance, pH meter, LC-MS/MS system.

LC-MS/MS Analysis

While the primary focus of this document is sample preparation, the following are suggested starting parameters for LC-MS/MS analysis of this compound.

Liquid Chromatography Conditions

| Parameter | Suggested Condition |

| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry Conditions

The Multiple Reaction Monitoring (MRM) transitions for this compound must be determined by direct infusion of a standard solution into the mass spectrometer. However, based on the known fragmentation of tizanidine and the addition of an acetyl group and four deuterium atoms, the following are predicted transitions. The molecular weight of this compound is approximately 299.77 g/mol .[6]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 300.1 | To be determined | To be optimized |

| Tizanidine-d4 (Internal Standard) | 258.1 | To be determined | To be optimized |

Note: The precursor ion will be [M+H]+. The product ions will result from the fragmentation of the parent molecule. A common fragmentation for N-acetylated compounds is the neutral loss of the acetyl group.

Experimental Protocols

Protocol 1: Protein Precipitation (PP)

This method is fast but may result in significant matrix effects. Acetonitrile is a common and effective precipitating agent.[4]

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 300 µL of cold acetonitrile (ACN).

-

Vortex for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Vortex briefly, centrifuge, and inject into the LC-MS/MS system.

Figure 1: Protein Precipitation Workflow.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PP and is effective for a wide range of compounds.[1][2][3]

-

Pipette 100 µL of plasma sample into a glass tube.

-

Add 25 µL of 0.1 M NaOH or ammonium hydroxide to basify the sample.

-

Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of MTBE and diethyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Transfer the organic (upper) layer to a clean tube.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase A.

-

Vortex briefly, centrifuge, and inject into the LC-MS/MS system.

Figure 2: Liquid-Liquid Extraction Workflow.

Protocol 3: Solid-Phase Extraction (SPE)

SPE generally provides the cleanest extracts, minimizing matrix effects and improving sensitivity.[6][10] A mixed-mode cation exchange sorbent is recommended for basic compounds like tizanidine and its derivatives.

-

Pre-treat Sample: Mix 100 µL of plasma with 100 µL of 4% phosphoric acid.

-

Condition Cartridge: Pass 1 mL of MeOH through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.

-

Load Sample: Load the pre-treated sample onto the cartridge.

-

Wash:

-

Wash with 1 mL of 0.1 M acetic acid.

-

Wash with 1 mL of MeOH.

-

-

Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in MeOH.

-

Dry and Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of mobile phase A.

-

Inject into the LC-MS/MS system.

Figure 3: Solid-Phase Extraction Workflow.

Data Presentation

The following table summarizes typical performance data for the analysis of tizanidine in human plasma using different sample preparation methods. This data is compiled from multiple sources and should be considered representative.[1][2][12][13][14][15] Similar performance would be expected for this compound.

| Parameter | Protein Precipitation (ACN) | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Linearity Range | 0.1 - 100 ng/mL | 0.05 - 50 ng/mL | 0.01 - 20 ng/mL |

| LLOQ | ~0.1 ng/mL | ~0.05 ng/mL[1][9] | ~0.01 ng/mL |

| Recovery (%) | > 85% | 70 - 95% | > 90% |

| Matrix Effect (%) | 15 - 30% | 5 - 20% | < 10% |

| Intra-day Precision (%RSD) | < 15% | < 10% | < 10% |

| Inter-day Precision (%RSD) | < 15% | < 10% | < 10% |

| Accuracy (%) | 85 - 115% | 90 - 110% | 95 - 105% |

Conclusion

The choice of sample preparation method for this compound analysis is a critical step that impacts the quality and reliability of the results.

-

Protein Precipitation is a high-throughput method suitable for early-stage discovery studies where speed is prioritized over sample cleanliness.

-

Liquid-Liquid Extraction offers a good balance between sample cleanliness, recovery, and throughput, making it suitable for many bioanalytical applications.[13]

-

Solid-Phase Extraction provides the cleanest samples, minimizing matrix effects and maximizing sensitivity, which is ideal for validation studies and clinical sample analysis where the highest data quality is required.[10]

Each protocol should be validated in the target matrix to ensure it meets the specific requirements of the assay for accuracy, precision, selectivity, and sensitivity.

Figure 4: Method Selection Logic.

References